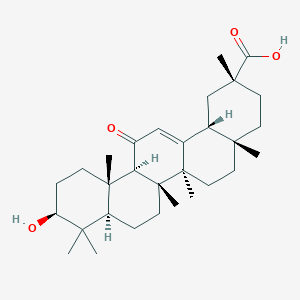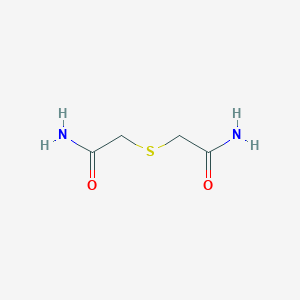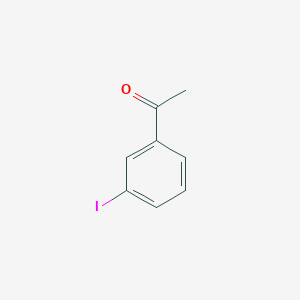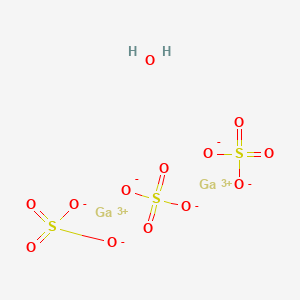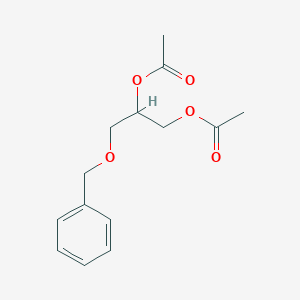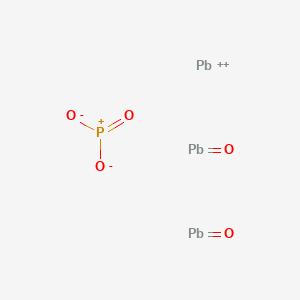
Trilead dioxide phosphonate
Vue d'ensemble
Description
Trilead dioxide phosphonate is an inorganic compound with the chemical formula Pb3O4 (PO3)2 . It is a white solid that is insoluble in water . It is used as a corrosion inhibitor in water treatment and as a flame retardant in plastics . It was identified as a Substance of Very High Concern (SVHC) according to Article 57 © as it is classified as toxic for Reproduction, Category 1A .
Molecular Structure Analysis
The molecular formula of Trilead dioxide phosphonate is Pb3O4 (PO3)2 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .
Physical And Chemical Properties Analysis
Trilead dioxide phosphonate is a white solid that is insoluble in water . It is used in various applications such as a corrosion inhibitor in water treatment and as a flame retardant in plastics .
Applications De Recherche Scientifique
Marine Ecosystems : Phosphonates are key components of the marine-dissolved organic phosphorus pool. Studies suggest cyanobacteria like Trichodesmium are significant sources of phosphonates in nutrient-poor ocean regions. These compounds support marine primary production, climate-driven increases in marine nitrogen fixation, carbon sequestration, and possibly methane production through the breakdown of methylphosphonate (Dyhrman et al., 2009).
Flame Retardancy : Research into triazine-phosphonate derivatives has provided insights into their flame retardant properties on cotton fabrics. Understanding the thermal degradation process of these derivatives helps in developing effective flame retardants (Nguyen et al., 2015).
Photodegradation Studies : Phosphonates are examined for their photodegradation behavior in water. This research is critical for understanding the environmental fate of these compounds, especially as they are used in various industrial applications (Lesueur et al., 2005).
Environmental Chemistry : Phosphonates' unique properties affect their environmental behavior, particularly in water treatment and natural systems. Their interaction with surfaces and resistance to biodegradation make them important in environmental chemistry studies (Nowack, 2003).
Fluorescence Detection : Innovations in detecting phosphonates in aqueous solutions are crucial for controlling their concentration in industrial water treatment. This includes the development of fluorescent-labeled monomers and cryopolymers for sensing phosphonates (Oshchepkov et al., 2020).
Industrial Applications : Phosphonates are used as water treatment chemicals in dispersants, bleaching agents, or scale and corrosion inhibitors. Understanding the formation and properties of calcium−phosphonate precipitates is crucial in these applications (Browning & Fogler, 1996).
Phosphorus Metabolism in Marine Cyanobacteria : The ability of Trichodesmium IMS101 to use phosphonates as a phosphorus source and its relationship with the production of greenhouse gases is a significant area of study. This research contributes to understanding the biogeochemical cycling of phosphorus in marine environments (Beversdorf et al., 2010).
Safety And Hazards
Orientations Futures
The regulation of Trilead dioxide phosphonate varies across the world . In the United States, it is regulated by the Environmental Protection Agency (EPA) as a hazardous air pollutant. In the European Union, it is regulated under the REACH Regulation, which requires companies to register, evaluate, and restrict the use of certain chemicals .
Propriétés
IUPAC Name |
hydrogen phosphite;lead(2+);oxolead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQCXJJXWHRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO5PPb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.3e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trilead dioxide phosphonate | |
CAS RN |
12141-20-7 | |
| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilead dioxide phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




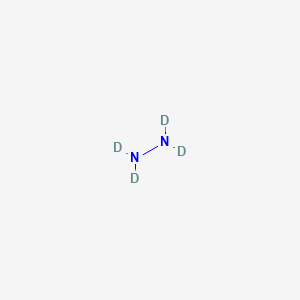
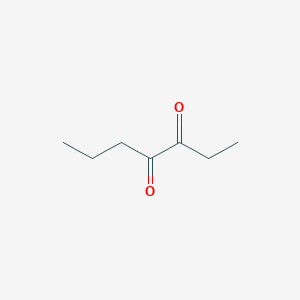
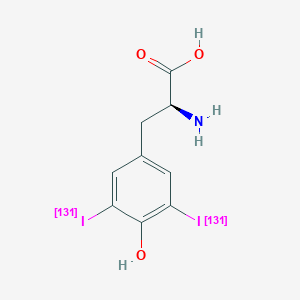
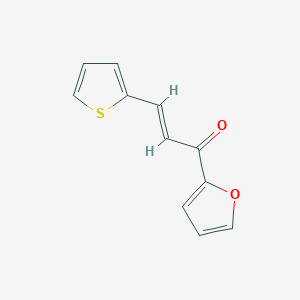
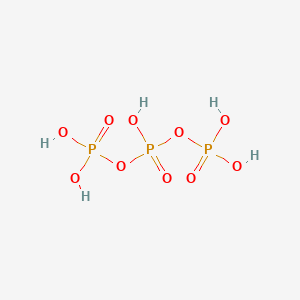
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
